molecular formula C14H26O2 B14191875 Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- CAS No. 853260-62-5

Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-

Cat. No.: B14191875
CAS No.: 853260-62-5
M. Wt: 226.35 g/mol
InChI Key: KHQWFOUFHWJQNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: is a complex organic compound characterized by a bicyclic structure. This compound is notable for its unique three-dimensional framework, which imparts distinct chemical and physical properties. The bicyclo[2.2.2]octane core is a common motif in organic chemistry, often used in the synthesis of various bioactive molecules and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- typically involves multiple steps, starting from simpler bicyclic precursors. One common method involves the Diels-Alder reaction, which forms the bicyclic core. Subsequent functionalization steps introduce the dimethanol and isopropyl groups. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)-: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into enzyme active sites, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Bicyclo[2.2.2]octane-1,4-diol
  • Bicyclo[2.2.2]octane-2,3-dicarboxylic anhydride
  • Bicyclo[2.2.2]octane-2-carboxylic acid

Uniqueness

Compared to these similar compounds, Bicyclo[2.2.2]octane-2,3-dimethanol, 1-methyl-4-(1-methylethyl)- is unique due to its specific functional groups and three-dimensional structure. These features confer distinct reactivity and interaction profiles, making it valuable for specialized applications in research and industry .

Properties

CAS No.

853260-62-5

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

[3-(hydroxymethyl)-1-methyl-4-propan-2-yl-2-bicyclo[2.2.2]octanyl]methanol

InChI

InChI=1S/C14H26O2/c1-10(2)14-6-4-13(3,5-7-14)11(8-15)12(14)9-16/h10-12,15-16H,4-9H2,1-3H3

InChI Key

KHQWFOUFHWJQNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C12CCC(CC1)(C(C2CO)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.